cis-(2-Fluorocyclopentyl)methanamine
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Overview
Description
cis-(2-Fluorocyclopentyl)methanamine: is an organic compound that features a fluorine atom attached to a cyclopentane ring, which is further bonded to a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-(2-Fluorocyclopentyl)methanamine can be achieved through several methods. One common approach involves the stereoselective cyclopropanation of 3-aryl-2-vinyl-3-(methoxy)isoindol-1-one using dibromofluoromethane in the presence of saturated aqueous KOH solution and 18-crown-6 in dichloromethane. This is followed by the removal of a bromine atom using Raney nickel and subsequent deprotection steps to generate the amino group on the cyclopropane ring .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis, such as continuous flow reactors and fixed bed reactors, can be applied to optimize yield and purity. The use of catalysts and controlled reaction conditions is crucial to ensure the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: cis-(2-Fluorocyclopentyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as osmium tetroxide (OsO4) can be used for oxidation reactions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives.
Scientific Research Applications
cis-(2-Fluorocyclopentyl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which cis-(2-Fluorocyclopentyl)methanamine exerts its effects involves its interaction with specific molecular targets and pathways. The fluorine atom’s presence can significantly influence the compound’s reactivity and binding affinity to various biological molecules. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
cis-1,2-Dibromocyclopentane: Similar in structure but with bromine atoms instead of fluorine.
cis-1,2-Dimethylcyclopropane: Another cycloalkane with different substituents.
Uniqueness: cis-(2-Fluorocyclopentyl)methanamine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where fluorine’s properties are advantageous .
Properties
Molecular Formula |
C6H12FN |
---|---|
Molecular Weight |
117.16 g/mol |
IUPAC Name |
[(1S,2S)-2-fluorocyclopentyl]methanamine |
InChI |
InChI=1S/C6H12FN/c7-6-3-1-2-5(6)4-8/h5-6H,1-4,8H2/t5-,6-/m0/s1 |
InChI Key |
IWXBLMSYJDSAIL-WDSKDSINSA-N |
Isomeric SMILES |
C1C[C@H]([C@H](C1)F)CN |
Canonical SMILES |
C1CC(C(C1)F)CN |
Origin of Product |
United States |
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